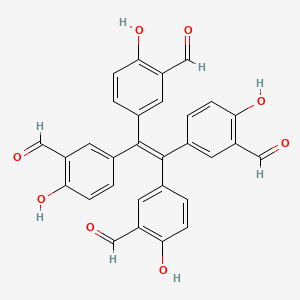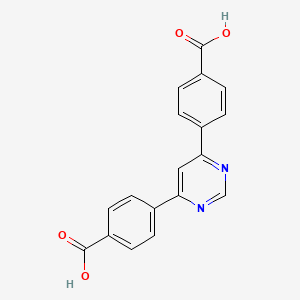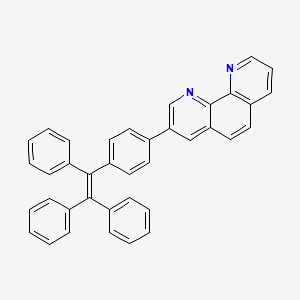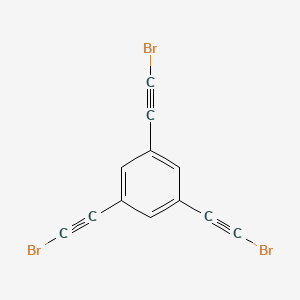
1,3,5-Tris(bromoethynyl)benzene
描述
1,3,5-Tris(bromoethynyl)benzene is an organic compound with the molecular formula C12H3Br3. It is a derivative of benzene, where three hydrogen atoms are replaced by bromoethynyl groups at the 1, 3, and 5 positions. This compound is known for its unique structure, which makes it a valuable building block in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromoethynyl)benzene can be synthesized through a dehalogenative homocoupling reaction. This method involves the reaction of terminal alkynyl groups with a dehalogenating agent under specific conditions. For example, the reaction can be carried out using a palladium catalyst in the presence of a base such as sodium carbonate in a mixture of acetonitrile and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
1,3,5-Tris(bromoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Glaser coupling, to form extended conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium carbonate, used to facilitate dehalogenation.
Solvents: Acetonitrile and water mixtures are commonly used.
Major Products Formed
The major products formed from reactions involving this compound include various conjugated polymers and extended aromatic systems, which are valuable in materials science and organic electronics .
科学研究应用
1,3,5-Tris(bromoethynyl)benzene has several applications in scientific research, including:
Materials Science: Used in the synthesis of graphdiyne and other carbon-rich materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules and polymers.
Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a precursor for catalysts used in various chemical reactions.
作用机制
The mechanism by which 1,3,5-Tris(bromoethynyl)benzene exerts its effects is primarily through its ability to participate in coupling reactions, forming extended conjugated systems. These systems have unique electronic properties due to the delocalization of electrons across the conjugated network. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reactive intermediates during the reaction process .
相似化合物的比较
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Another derivative of benzene with bromomethyl groups instead of bromoethynyl groups.
1,3,5-Tribromobenzene: Contains three bromine atoms directly attached to the benzene ring.
Uniqueness
1,3,5-Tris(bromoethynyl)benzene is unique due to the presence of bromoethynyl groups, which provide additional reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and electronic components .
属性
IUPAC Name |
1,3,5-tris(2-bromoethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,4E)-5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B8197402.png)
![(3R,4R,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B8197404.png)
![Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B8197415.png)
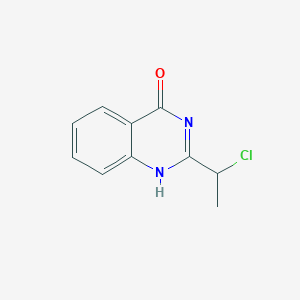
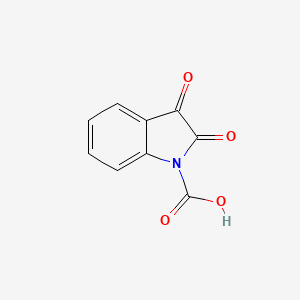
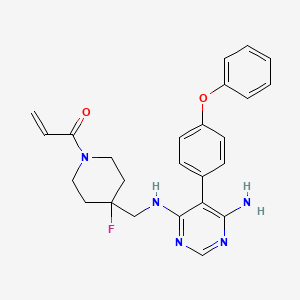
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)
![(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,4-dione](/img/structure/B8197456.png)
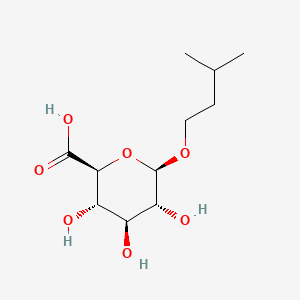
![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)
